Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 189333-18-4
VCID: VC2277270
InChI: InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
SMILES: C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

CAS No.: 189333-18-4

Cat. No.: VC2277270

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate - 189333-18-4

Specification

CAS No. 189333-18-4
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
Standard InChI InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
Standard InChI Key GZXUPVALIYWMTB-UHFFFAOYSA-N
SMILES C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
Canonical SMILES C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O

Introduction

Chemical Identity and Structure

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a complex heterocyclic compound characterized by an azaspiro ring system with a carbonyl functionality. It belongs to the broader class of azaspiro compounds, which feature a nitrogen atom at the spiro junction of two ring systems. The core structure contains a 3-azaspiro[5.5]undec-7-ene scaffold with a 9-oxo group and a benzyl carboxylate moiety attached to the nitrogen atom.

The compound is officially identified through several systematic parameters:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number189333-18-4
Alternative CAS Number1056629-20-9
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.37 g/mol
Exact Mass299.152 g/mol
IUPAC NameBenzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Alternative Names9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid benzyl ester
InChI KeyGZXUPVALIYWMTB-UHFFFAOYSA-N

The compound features a unique azaspiro system where a nitrogen atom forms part of a heterocyclic ring structure, creating a distinctive three-dimensional arrangement . The presence of the benzyl carboxylate group attached to the nitrogen atom and the carbonyl group at the 9-position of the undecane framework contributes to its chemical reactivity and potential pharmaceutical applications.

Structural Features

The structure consists of several key components:

  • A 3-azaspiro[5.5]undecane core framework

  • A carbonyl (oxo) group at the 9-position

  • A carboxylate linkage to a benzyl group at the nitrogen position

  • An unsaturated bond (7-ene) creating a double bond in the ring system

These structural features combine to create a molecule with specific chemical and physical properties that make it valuable in pharmaceutical research and organic synthesis applications.

Physical and Chemical Properties

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate possesses distinctive physical and chemical characteristics that influence its handling, storage, and applications in research and development contexts.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateLiquid (Brown oil)
Molecular Weight299.37 g/mol
Polar Surface Area (PSA)46.61 Ų
LogP3.26240
SolubilityLimited data available-

The compound exists as a brown oil at room temperature, suggesting moderate viscosity . The LogP value of 3.26 indicates moderate lipophilicity, which may influence its membrane permeability and protein binding characteristics in biological systems . The polar surface area of 46.61 Ų suggests moderate polarity, potentially affecting its solubility in various solvents and its ability to permeate cell membranes.

The unsaturated bond in the ring system contributes to its chemical reactivity, making it potentially useful as an intermediate in various synthetic pathways. The carbonyl group at the 9-position and the carboxylate linkage provide functional sites for potential chemical modifications in pharmaceutical synthesis applications.

AspectRecommendationSource
Temperature4-8°C (refrigerated)
ContainerSealed, airtight
Light ExposureProtect from light
MoistureStore in dry conditions
Handling PrecautionsUse appropriate PPE

The compound should be stored in refrigerated conditions (4-8°C) in tightly sealed containers to prevent exposure to moisture and air, which could potentially lead to degradation . As with many organic compounds containing unsaturated bonds and reactive functional groups, exposure to heat, light, and oxidizing agents should be minimized to maintain chemical stability.

When handling the compound, appropriate safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coats, and eye protection, particularly given its potential for causing skin and eye irritation .

Pharmaceutical Applications and Research

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate holds significant interest in pharmaceutical research primarily as a precursor or intermediate in the synthesis of bioactive compounds. The azaspiro structural motif is of particular interest in medicinal chemistry due to its unique three-dimensional architecture, which can contribute to specific binding interactions with biological targets.

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